molecular formula C23H35N8O6+ B14036435 Methyltetrazine-amino-PEG5-azide

Methyltetrazine-amino-PEG5-azide

Cat. No.: B14036435
M. Wt: 519.6 g/mol
InChI Key: IVOYDNAKAGATIU-UHFFFAOYSA-O
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Description

Methyltetrazine-amino-PEG5-azide is a heterobifunctional polyethylene glycol linker containing a methyltetrazine group and an azide group. This compound is widely used in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-amino-PEG5-azide is synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol with methyltetrazine and azide groups. The methyltetrazine group is typically introduced via a reaction with a tetrazine derivative, while the azide group is incorporated through a reaction with an azide-containing reagent.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes purification steps such as chromatography and crystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG5-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Methyltetrazine-amino-PEG5-azide exerts its effects through bioorthogonal reactions that do not interfere with native biochemical processes. The methyltetrazine group reacts with strained alkenes or alkynes via the inverse electron demand Diels-Alder reaction, while the azide group participates in copper-catalyzed azide-alkyne cycloaddition. These reactions enable the selective labeling and modification of biomolecules in complex biological environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyltetrazine-amino-PEG5-azide is unique due to its dual functionality, allowing it to participate in both inverse electron demand Diels-Alder reactions and copper-catalyzed azide-alkyne cycloaddition. This versatility makes it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C23H35N8O6+

Molecular Weight

519.6 g/mol

IUPAC Name

imino-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium

InChI

InChI=1S/C23H34N8O6/c1-19-27-29-23(30-28-19)21-4-2-20(3-5-21)18-25-22(32)6-8-33-10-12-35-14-16-37-17-15-36-13-11-34-9-7-26-31-24/h2-5,24H,6-18H2,1H3/p+1

InChI Key

IVOYDNAKAGATIU-UHFFFAOYSA-O

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=N

Origin of Product

United States

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